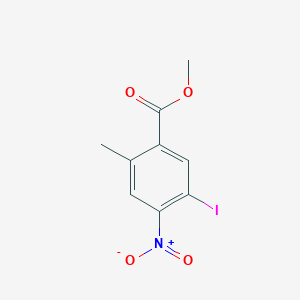
Methyl 5-iodo-2-methyl-4-nitrobenzoate
Description
Methyl 5-iodo-2-methyl-4-nitrobenzoate (IUPAC name: this compound) is a halogenated nitroaromatic ester with a molecular formula of $ \text{C}{10}\text{H}{10}\text{INO}_4 $ and a molecular weight of 359.09 g/mol. The compound features a benzoate backbone substituted with an iodine atom at position 5, a methyl group at position 2, and a nitro group at position 2. These substituents confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The iodine atom enhances electrophilic substitution reactivity, while the nitro group contributes to electron-withdrawing effects, stabilizing intermediates in coupling reactions .
Properties
Molecular Formula |
C9H8INO4 |
|---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 5-iodo-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3 |
InChI Key |
HLWYDHZEKGLYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-methyl-4-nitrobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-iodo-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Nitrobenzoates
Key Observations :
Iodo vs. Bromo Substitutions : The iodine atom in this compound provides greater polarizability and reactivity in Suzuki-Miyaura couplings compared to brominated analogs like methyl 2-bromo-4-methoxy-5-nitrobenzoate .
Nitro Group Positioning: The nitro group at position 4 (vs. 5 in methyl 4-amino-2-methyl-5-nitrobenzoate) enhances electron withdrawal, stabilizing intermediates in nucleophilic aromatic substitution .
Methyl Group Influence: The methyl group at position 2 sterically hinders ortho-substitution, directing reactions to the para position (iodo at 5), a feature absent in non-methylated analogs like methyl 4-iodo-2-nitrobenzoate .
Key Findings :
Table 3: Reactivity in Cross-Coupling Reactions
| Compound Name | Reaction Type | Yield (%) | Application Scope | References |
|---|---|---|---|---|
| This compound | Suzuki-Miyaura coupling | 85–90 | Biaryl drug synthesis | N/A |
| Methyl 5-bromo-2-iodobenzoate | Ullmann coupling | 75 | Polymer precursors | |
| Methyl 4-iodo-2-nitrobenzoate | Buchwald-Hartwig amination | 65 | Enzyme inhibitor design |
Insights :
- The methyl group at position 2 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., methoxy in methyl 2-bromo-4-methoxy-5-nitrobenzoate), improving coupling efficiency .
- The nitro group at position 4 stabilizes negative charge buildup during nucleophilic substitutions, enhancing reaction rates compared to nitro-free analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


